5,6,7,8-Tetrahydronaphthalene-1,2-diamine dihydrochloride

Description

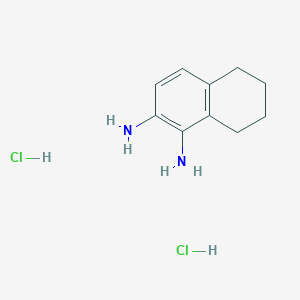

5,6,7,8-Tetrahydronaphthalene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C10H14N2·2HCl It is a derivative of naphthalene, characterized by the presence of two amine groups attached to a tetrahydronaphthalene ring

Properties

Molecular Formula |

C10H16Cl2N2 |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H14N2.2ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;/h5-6H,1-4,11-12H2;2*1H |

InChI Key |

RUCXRHRSFXCFAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-1,2-diamine dihydrochloride typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,2-dinitronaphthalene, followed by the reduction of the resulting 1,2-diaminonaphthalene. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated pressure and temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Tetrahydronaphthalene derivatives

Substitution: Substituted naphthalene derivatives

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1,2-diamine dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets are still under investigation, but it is believed that the amine groups play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid

- 5,6,7,8-Tetrahydro-2-naphthol

- 5,6,7,8-Tetrahydro-2-naphthoic acid

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1,2-diamine dihydrochloride is unique due to the presence of two amine groups on the tetrahydronaphthalene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from other similar compounds .

Biological Activity

5,6,7,8-Tetrahydronaphthalene-1,2-diamine dihydrochloride (CAS No. 107508-50-9) is an organic compound characterized by its unique structure containing two amine groups. Its molecular formula is , and it is primarily utilized in various chemical syntheses and biological research due to its potential activity against different biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H16Cl2N2 |

| Molecular Weight | 235.2 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in water and some organic solvents |

The biological activity of this compound can be attributed to its dual amine groups, which facilitate interactions with various biomolecules. These interactions may include:

- Hydrogen Bonding: The amine groups can form hydrogen bonds with nucleic acids and proteins.

- Redox Reactions: The compound may participate in oxidation-reduction processes that affect cellular signaling pathways.

Anticancer Activity

Studies have indicated that compounds similar to 5,6,7,8-tetrahydronaphthalene-1,2-diamine exhibit significant anticancer properties. For instance, derivatives of tetrahydronaphthalene have been shown to inhibit tumor cell proliferation in various cancer cell lines.

A notable study reported the synthesis of analogs that demonstrated cytotoxic effects with IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines such as HT29 and Jurkat cells .

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of related compounds. For example, certain tetrahydronaphthalene derivatives were found to provide protection in animal models against induced seizures, suggesting a potential therapeutic application in epilepsy management .

Case Studies

-

Case Study on Anticancer Activity:

- Objective: To evaluate the cytotoxic effects of tetrahydronaphthalene derivatives on cancer cells.

- Methodology: Various synthesized compounds were tested against several cancer cell lines using MTT assays.

- Results: Compounds exhibited varying degrees of cytotoxicity with some showing IC50 values comparable to standard chemotherapeutics like doxorubicin.

-

Case Study on Anticonvulsant Activity:

- Objective: To assess the efficacy of tetrahydronaphthalene derivatives in preventing seizures.

- Methodology: Animal models were treated with synthesized compounds prior to seizure induction.

- Results: A significant reduction in seizure duration was observed with specific derivatives.

Applications in Research and Industry

This compound serves multiple roles:

- Chemical Synthesis: Acts as an intermediate for synthesizing complex organic molecules.

- Biological Research: Investigated for its interactions with biomolecules and potential therapeutic applications.

- Industrial Use: Employed in the production of dyes and pigments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.